

Comparative Cross-Reactivity Profile of (+)-SHIN1: A Guide for Researchers

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Compound of Interest		
Compound Name:	(+)-SHIN1	
Cat. No.:	B2487172	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cross-reactivity profile of **(+)-SHIN1**, a potent inhibitor of serine hydroxymethyltransferase (SHMT). This document summarizes key experimental data, offers detailed methodologies for relevant assays, and visually represents the compound's mechanism of action and experimental workflows.

Executive Summary

(+)-SHIN1 is a highly potent and selective dual inhibitor of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase, key enzymes in one-carbon metabolism. Available data from enzymatic assays and cellular metabolomics studies strongly indicate that (+)-SHIN1 exhibits a high degree of selectivity for its intended targets. While comprehensive broad-panel screening data against a wide range of off-target receptors and enzymes are not publicly available, untargeted metabolomic analyses have not revealed significant off-target effects, reinforcing its specific mechanism of action. This guide compares (+)-SHIN1 with its less active enantiomer and a structurally related in-vivo active compound, SHIN2, providing a valuable context for its use in research.

Cross-Reactivity Profile of (+)-SHIN1

The primary targets of **(+)-SHIN1** are SHMT1 and SHMT2. The compound demonstrates potent, nanomolar inhibition of both isoforms.

Table 1: Inhibitory Activity of (+)-SHIN1 against Primary Targets



Target	IC50 (nM)	Assay Type	Reference
Human SHMT1	5	In vitro enzymatic assay	
Human SHMT2	13	In vitro enzymatic assay	_

Metabolomic studies in cancer cell lines have shown that the cellular effects of **(+)-SHIN1**, such as inhibition of cell proliferation, can be rescued by the addition of formate and glycine. This provides strong evidence for its on-target activity, as these are the downstream products of the SHMT-catalyzed reaction. Furthermore, the metabolic signature of cells treated with **(+)-SHIN1** closely mirrors that of cells with a genetic knockout of both SHMT1 and SHMT2, indicating high specificity for this pathway.

Comparison with Alternative Compounds

To better understand the pharmacological profile of **(+)-SHIN1**, it is useful to compare it with its enantiomer and a second-generation analog, SHIN2. The **(-)**-enantiomer of SHIN1 is significantly less active, highlighting the stereospecificity of the interaction with the SHMT enzymes. SHIN2 is an analog of **(+)-SHIN1** developed for improved pharmacokinetic properties, making it suitable for in vivo studies.

Table 2: Comparative Profile of SHIN1 and Related Compounds

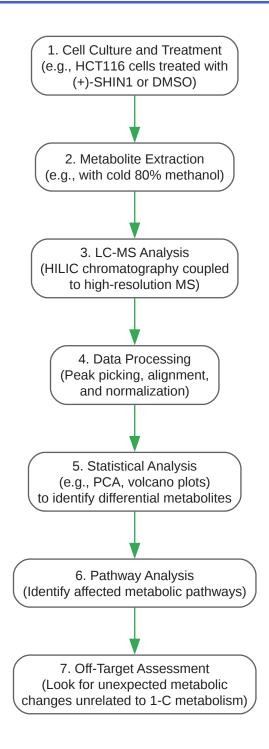


Compound	Target(s)	Key Characteristic s	In Vivo Activity	Reference
(+)-SHIN1	SHMT1, SHMT2	Potent dual inhibitor	Not suitable due to rapid clearance	
(-)-SHIN1	SHMT1, SHMT2	Significantly less active enantiomer	Not applicable	
SHIN2	SHMT1, SHMT2	In vivo active analog of (+)- SHIN1	Yes	-

Signaling Pathway and Mechanism of Action

(+)-SHIN1 exerts its effects by inhibiting the conversion of serine to glycine, a reaction that is crucial for the production of one-carbon units for the folate cycle. These one-carbon units are essential for the biosynthesis of purines and thymidylate, which are required for DNA and RNA synthesis. By blocking SHMT1 and SHMT2, **(+)-SHIN1** depletes the cellular pool of one-carbon units, leading to cell cycle arrest and apoptosis in rapidly proliferating cells.





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